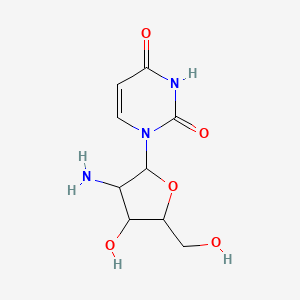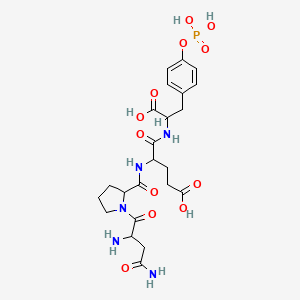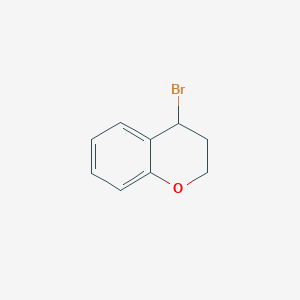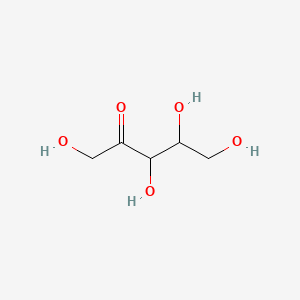![molecular formula C8H13N3S2 B15094543 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine](/img/structure/B15094543.png)
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine is a heterocyclic compound that features a piperidine ring bonded to a thiadiazole moiety through a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method includes the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with piperidine in the presence of a suitable base, such as triethylamine, under reflux conditions . The reaction proceeds through the formation of a sulfanyl linkage between the thiadiazole and piperidine rings.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine undergoes various chemical reactions, including:
Reduction: The thiadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or thiadiazole moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Materials Science: The compound’s heterocyclic structure makes it useful in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological systems, providing insights into their mechanism of action.
Mécanisme D'action
The mechanism of action of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine involves its interaction with specific molecular targets. The thiadiazole moiety can disrupt DNA replication processes, making it effective against bacterial and cancer cells . Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are known for their pharmacological properties.
Uniqueness
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine is unique due to the combination of the piperidine and thiadiazole rings, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various applications.
Propriétés
Formule moléculaire |
C8H13N3S2 |
|---|---|
Poids moléculaire |
215.3 g/mol |
Nom IUPAC |
2-methyl-5-piperidin-3-ylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H13N3S2/c1-6-10-11-8(12-6)13-7-3-2-4-9-5-7/h7,9H,2-5H2,1H3 |
Clé InChI |
JEXPRHPUTDMGMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(S1)SC2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B15094481.png)
![5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B15094483.png)

![(E)-3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]but-2-enoic acid](/img/structure/B15094486.png)
![4-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine](/img/structure/B15094490.png)
![(S)-Benzyl 2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B15094511.png)
![7-Hydroxy-4,5,6-trimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B15094526.png)
![3-[24-Hydroxy-10-[(4-methoxyphenyl)methyl]-4,9,13,15,29-pentamethyl-2,5,8,11,14,30-hexaoxo-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaen-7-yl]propanoic acid](/img/structure/B15094528.png)

![benzyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B15094532.png)



